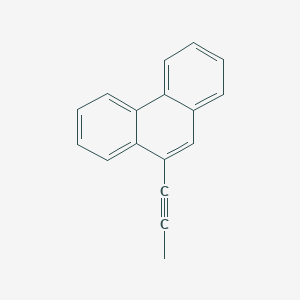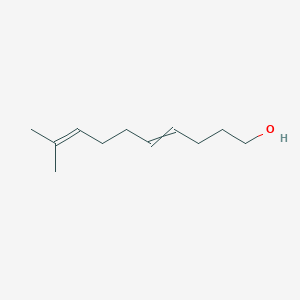
3-Bromopropylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromopropylsilane is an organosilicon compound with the chemical formula C3H9BrSi. It is a versatile reagent used in various chemical syntheses and industrial applications. The compound is characterized by the presence of a bromine atom attached to a three-carbon alkyl chain, which is further bonded to a silicon atom. This unique structure imparts distinct reactivity and functionality to the compound, making it valuable in multiple domains.
准备方法
Synthetic Routes and Reaction Conditions: 3-Bromopropylsilane can be synthesized through the addition of trichlorosilane to allylbromide. This reaction typically occurs in the presence of a catalyst such as platinum or peroxide, which facilitates the addition of the silicon hydride to the olefinic bond of allylbromide . The reaction conditions often involve heating the reagents together in either the liquid or gas phase.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts ensures high yield and purity of the product. The reaction is carefully controlled to prevent side reactions and to maximize the efficiency of the process.
化学反应分析
Types of Reactions: 3-Bromopropylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or thiol groups.
Hydrolysis: The compound can hydrolyze in the presence of water to form silanols, which can further condense to form siloxanes.
Coupling Reactions: It can react with other organosilanes to form larger organosilicon compounds.
Common Reagents and Conditions:
Nucleophiles: Hydroxyl, amino, and thiol groups are common nucleophiles used in substitution reactions.
Catalysts: Platinum, peroxide, and tertiary bases are often used to catalyze the addition reactions.
Solvents: Organic solvents such as toluene and acetone are commonly used to dissolve the reactants and facilitate the reactions.
Major Products:
Substituted Silanes: Products formed by the substitution of the bromine atom.
Silanols and Siloxanes: Products formed through hydrolysis and subsequent condensation reactions.
科学研究应用
3-Bromopropylsilane has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 3-Bromopropylsilane involves its ability to form stable bonds with both organic and inorganic substrates. The bromine atom can be readily substituted, allowing the compound to react with various nucleophiles. The silicon atom, on the other hand, can form strong bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of complex organosilicon structures . These interactions are crucial in applications such as surface modification and polymer synthesis.
相似化合物的比较
3-Chloropropylsilane: Similar in structure but with a chlorine atom instead of bromine. It is less reactive due to the lower reactivity of chlorine compared to bromine.
3-Iodopropylsilane: Contains an iodine atom, which is more reactive than bromine, making it suitable for specific high-reactivity applications.
3-Methoxypropylsilane: Features a methoxy group, which imparts different reactivity and solubility properties.
Uniqueness of 3-Bromopropylsilane: this compound is unique due to the balance of reactivity and stability provided by the bromine atom. It offers a versatile platform for various chemical modifications while maintaining sufficient stability for practical applications. This makes it a preferred choice in many synthetic and industrial processes .
属性
InChI |
InChI=1S/C3H6BrSi/c4-2-1-3-5/h1-3H2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAHPLFESKACEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Si])CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80782473 |
Source


|
| Record name | (3-Bromopropyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80782473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204515-60-6 |
Source


|
| Record name | (3-Bromopropyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80782473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
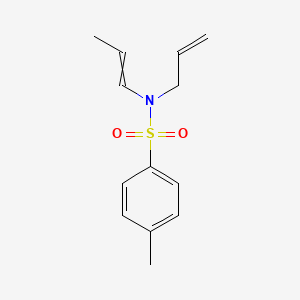

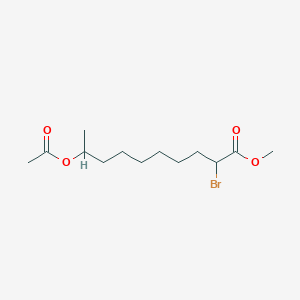


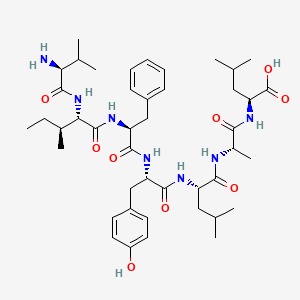


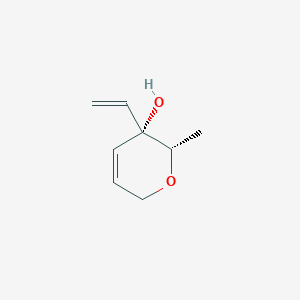
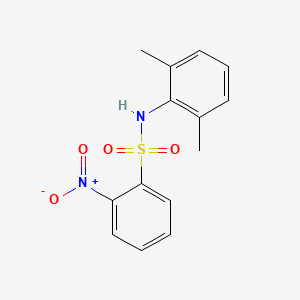
![O-[Carboxy(2-nitrophenyl)methyl]-L-tyrosine](/img/structure/B14255879.png)
